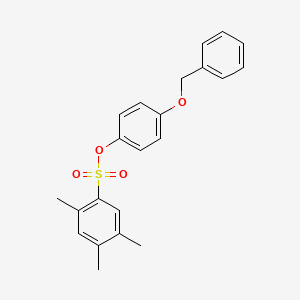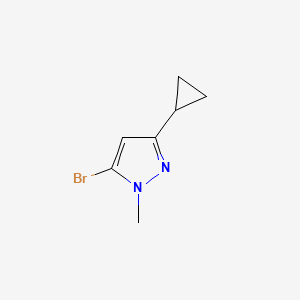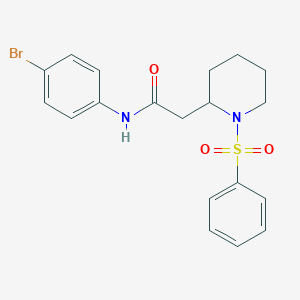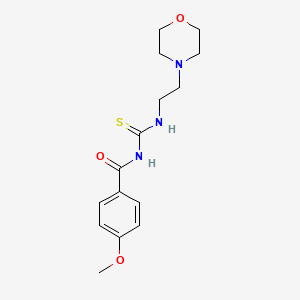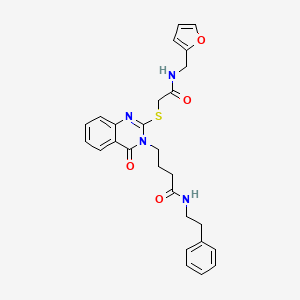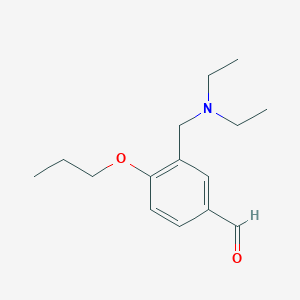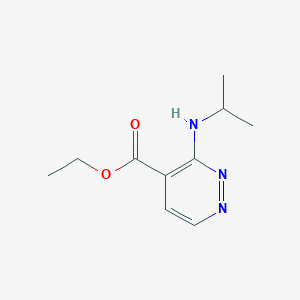
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a chemical compound with the molecular formula C17H15F3N4O3S . It has a density of 1.4±0.1 g/cm3, a boiling point of 530.0±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The compound also has a molar refractivity of 97.7±0.5 cm3, and a polar surface area of 94 Å2 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using classical molecular simulation methods . These methods can provide insights into the arrangement of molecules within a layered structure .Physical and Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a high boiling point and a relatively low vapor pressure, suggesting stability at room temperature . The compound also has a significant polar surface area, which could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
- A study demonstrated that compounds structurally related to the chemical showed antiproliferative activity against human lung carcinoma cells. One compound induced intrinsic apoptotic pathways by activating p53 and also promoted the TRAIL-inducing death pathway (Raffa et al., 2019).
Glycine Transporter 1 Inhibition
- Research on a structurally similar compound, identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, could inform potential applications of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide in neurological fields (Yamamoto et al., 2016).
Heterocyclic Synthesis
- The compound and its derivatives have applications in the synthesis of various heterocyclic compounds. This has implications for material science and drug development (Mohareb et al., 2004).
Positron Emission Tomography (PET) Agent
- A related compound was synthesized for use as a PET imaging agent for B-Raf(V600E) in cancers, highlighting the potential of this compound in diagnostic imaging (Wang et al., 2013).
Glucokinase Activator
- A similar benzamide derivative was identified as a potent glucokinase activator, suggesting potential applications in diabetes treatment (Park et al., 2014).
Catalysis and Chemical Transformations
- Research indicates that derivatives of this compound can be involved in various chemical transformations and have potential applications in catalysis (Vaickelionienė et al., 2012).
Kinase Inhibition
- The compound's derivatives have been proposed as kinase inhibitors, which is significant for therapeutic applications in conditions like chronic myelogenous leukemia (Hu et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)27-15-3-1-14(2-4-15)17(26)23-10-12-25-11-7-16(24-25)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOANXTEOCAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
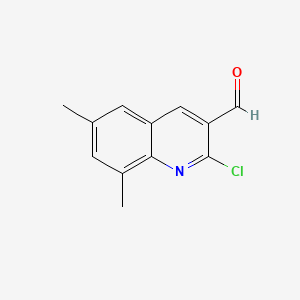

![2-[3-(Benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2807919.png)


![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B2807923.png)
![2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2807924.png)
